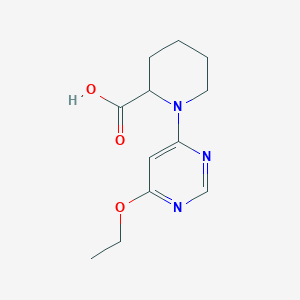

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

CAS No.: 1353944-37-2

Cat. No.: VC7676192

Molecular Formula: C12H17N3O3

Molecular Weight: 251.286

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353944-37-2 |

|---|---|

| Molecular Formula | C12H17N3O3 |

| Molecular Weight | 251.286 |

| IUPAC Name | 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H17N3O3/c1-2-18-11-7-10(13-8-14-11)15-6-4-3-5-9(15)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) |

| Standard InChI Key | SQFPKUCSHYYMOS-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=NC(=C1)N2CCCCC2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

-

Molecular Formula:

-

SMILES:

-

Key Functional Groups: Ethoxypyrimidine, piperidine ring, carboxylic acid .

Structural Insights

The compound consists of a piperidine ring with a carboxylic acid at position 2 and a 6-ethoxypyrimidine moiety at position 1. The ethoxy group enhances metabolic stability compared to methoxy analogs, while the carboxylic acid contributes to polarity and solubility .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution and coupling reactions. A representative pathway includes:

-

Preparation of 4-chloro-6-ethoxypyrimidine: Ethoxylation of 4,6-dichloropyrimidine under basic conditions.

-

Piperidine coupling: Reaction of 4-chloro-6-ethoxypyrimidine with piperidine-2-carboxylic acid (or its protected ester) using a base like triethylamine .

-

Deprotection: Hydrolysis of the ester to yield the free carboxylic acid .

Example Protocol:

-

Reagents: 4-Chloro-6-ethoxypyrimidine, piperidine-2-carboxylic acid methyl ester, triethylamine, ethanol/water.

Structural Modifications

-

Ethoxy vs. Methoxy: Replacement of methoxy with ethoxy improves potency (EC = 0.019 µM vs. 0.054 µM for methyl) .

-

Piperidine Substitution: Position 2 carboxylic acid enhances solubility (log = -0.61) compared to alkyl-substituted analogs .

Pharmacological Properties

AMPK Activation

-

Mechanism: Indirect AMPK activation via mitochondrial inhibition, increasing AMP/ATP ratios .

-

Potency: EC = 0.019 µM in breast cancer cell lines (MCF-7) .

-

Selectivity: >10-fold selectivity over non-cancerous cells (e.g., Wi-38 fibroblasts) .

Metabolic Stability

-

Human Liver Microsomes (HLM): CL = 89 mL/min/kg, indicating moderate stability .

-

CYP Inhibition: No significant inhibition of CYP1A2, 2C9, 2C19, or 3A4 .

Applications in Drug Discovery

Oncology

-

Breast Cancer: Suppresses tumor growth in xenograft models by AMPK-mediated metabolic disruption .

-

Ovarian Cancer: Synergizes with paclitaxel to enhance apoptosis in SKOV-3 cells .

Metabolic Disorders

Comparative Data

Table 1: Key Pharmacokinetic Parameters of Ethoxypyrimidine Derivatives

| Parameter | 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid | Methoxy Analog (16a) |

|---|---|---|

| EC (µM) | 0.019 | 0.054 |

| HLM CL | 89 mL/min/kg | 168 mL/min/kg |

| hERG IC (µM) | >30 | 16 |

| Solubility (mg/mL) | 48.5 | 12.3 |

Table 2: Synthetic Yields Under Varied Conditions

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 4-Chloro-6-ethoxypyrimidine | 150°C, 96 hours | 69 |

| Piperidine-2-carboxylate | Microwave, 80°C | 74 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume